Quinoxaline, 2-(bromomethyl)-6-chloro-
Overview
Description
Quinoxaline, 2-(bromomethyl)-6-chloro- is a heterocyclic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. In
Mechanism Of Action
The mechanism of action of quinoxaline, 2-(bromomethyl)-6-chloro- is not well understood. However, it is believed that this compound exerts its biological activity by interfering with the normal functioning of cellular processes. For example, quinoxaline, 2-(bromomethyl)-6-chloro- has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to disrupt the cell membrane of bacterial cells, leading to cell death.
Biochemical and Physiological Effects:
Quinoxaline, 2-(bromomethyl)-6-chloro- has been found to exhibit a wide range of biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, quinoxaline, 2-(bromomethyl)-6-chloro- has been found to disrupt the cell membrane of bacterial cells, leading to cell death. This compound has also been found to exhibit antifungal activity against Candida albicans.
Advantages And Limitations For Lab Experiments
One of the main advantages of using quinoxaline, 2-(bromomethyl)-6-chloro- in lab experiments is its wide range of biological activities. This compound has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a versatile compound for use in a variety of research applications. Additionally, the synthesis method for quinoxaline, 2-(bromomethyl)-6-chloro- is relatively straightforward, making it easy to produce in large quantities.
One of the main limitations of using quinoxaline, 2-(bromomethyl)-6-chloro- in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity against cancer cells, which may limit its use in some research applications. Additionally, the mechanism of action of quinoxaline, 2-(bromomethyl)-6-chloro- is not well understood, which may limit its potential use in certain research areas.
Future Directions
There are many potential future directions for the research and development of quinoxaline, 2-(bromomethyl)-6-chloro-. One area of potential research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further research is needed to better understand the mechanism of action of quinoxaline, 2-(bromomethyl)-6-chloro- and its potential applications in the treatment of various diseases. Finally, there is a need for further research into the potential toxicity of this compound and its effects on human health.
Scientific Research Applications
Quinoxaline, 2-(bromomethyl)-6-chloro- has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. In particular, quinoxaline, 2-(bromomethyl)-6-chloro- has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
properties
IUPAC Name |
2-(bromomethyl)-6-chloroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-4-7-5-12-9-3-6(11)1-2-8(9)13-7/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYWHLIYMZADLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301553 | |
Record name | Quinoxaline, 2-(bromomethyl)-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline, 2-(bromomethyl)-6-chloro- | |
CAS RN |
32601-89-1 | |
Record name | Quinoxaline, 2-(bromomethyl)-6-chloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoxaline, 2-(bromomethyl)-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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